Isobutyl cis-3-octyloxiran-2-octanoate
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Overview
Description
Isobutyl cis-3-octyloxiran-2-octanoate: is a chemical compound with the molecular formula C22H42O3 and a molecular weight of 354.56708 . It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl cis-3-octyloxiran-2-octanoate typically involves the reaction of an appropriate oxirane derivative with an octanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: Isobutyl cis-3-octyloxiran-2-octanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Isobutyl cis-3-octyloxiran-2-octanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyl cis-3-octyloxiran-2-octanoate involves its interaction with molecular targets through its functional groups. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Isobutyl cis-3-octyloxiran-2-octanoate: shares similarities with other oxirane-containing esters, such as ethyl cis-3-octyloxiran-2-octanoate and methyl cis-3-octyloxiran-2-octanoate .
Uniqueness:
- The presence of the isobutyl group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
94158-21-1 |
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Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-methylpropyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate |
InChI |
InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3/t20-,21+/m0/s1 |
InChI Key |
RLZMLCOLHSMIMU-LEWJYISDSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OCC(C)C |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
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